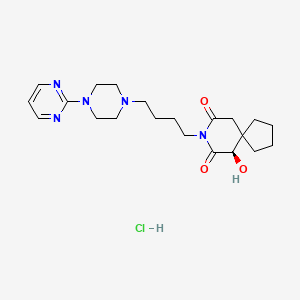

6-Hydroxybuspirone hydrochloride, (6R)-

Description

Origin as a Biotransformation Product of Buspirone (B1668070)

6-Hydroxybuspirone is not administered directly as a primary drug but is formed in the body after the oral intake of buspirone. wikipedia.orgscribd.com Buspirone undergoes extensive first-pass metabolism, primarily in the liver. google.com The formation of 6-Hydroxybuspirone is a result of a specific metabolic pathway known as hydroxylation. researchgate.net

This biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. google.comcaymanchem.com Studies using human liver microsomes have confirmed that CYP3A4 is the main isoform responsible for oxidizing buspirone into its hydroxylated derivatives, including 6-Hydroxybuspirone. caymanchem.com This metabolic process is significant because it converts the parent drug into a new, pharmacologically active entity.

Stereochemical Significance: Focus on the (6R)-Enantiomer

The hydroxylation of buspirone at the 6-position creates a chiral center, resulting in two different stereoisomers, or enantiomers: (6R)-6-Hydroxybuspirone and (6S)-6-Hydroxybuspirone. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacology, as different enantiomers can exhibit distinct biological activities, metabolic profiles, and receptor interactions.

The focus on the (6R)- enantiomer in pharmaceutical research is due to its potential for enhanced therapeutic properties. A patent for (6R)-6-Hydroxybuspirone asserts that this specific isomer demonstrates greater receptor specificity compared to the (6S)-isomer. google.com This increased specificity is suggested to lead to a reduced potential for adverse effects that might be associated with the racemic mixture (a 50:50 mix of both enantiomers) or the parent drug, buspirone. google.com For this reason, compositions containing at least 90% of the (6R)-isomer have been proposed as therapeutically preferable. google.com

Interestingly, a clinical study assessing the pharmacokinetics of the individual enantiomers and the racemate in healthy subjects found no significant advantage of one enantiomer over the other, leading to the selection of the racemate for further development at that time. nih.gov The study did note that regardless of which form was administered (R, S, or racemic), the (6S)-enantiomer was the dominant form found in plasma, indicating potential interconversion in the body. nih.gov Despite this, the pursuit of the single (6R)-enantiomer highlights a key strategy in drug development aimed at optimizing a molecule's pharmacological profile by isolating the more active or better-tolerated isomer.

Comparative Importance with Other Buspirone Metabolites

Buspirone is metabolized into several compounds, but its two most significant metabolites in terms of plasma concentration and pharmacological activity are 6-Hydroxybuspirone and 1-(2-pyrimidinyl)piperazine (1-PP). researchgate.netnih.gov

The other major metabolite, 1-PP, is formed through a different metabolic pathway called N-dealkylation. researchgate.net While its exposure can be even greater than that of 6-Hydroxybuspirone, its pharmacological profile is distinctly different. nih.gov Unlike buspirone and 6-Hydroxybuspirone, 1-PP has a low affinity for the 5-HT1A receptor. researchgate.net Instead, it acts as a potent antagonist of the α2-adrenergic receptor. researchgate.net This action may contribute to some of the noradrenergic and dopaminergic effects observed with buspirone administration but differentiates its activity from the primary serotonergic mechanism of buspirone and 6-Hydroxybuspirone. wikipedia.org

The comparative data suggest that while 1-PP is a major metabolite, 6-Hydroxybuspirone, and specifically the (6R)-isomer, is of particular interest for its potent, buspirone-like activity at the 5-HT1A receptor and its potential for a more refined pharmacological profile.

Data Tables

Table 1: Comparative Pharmacokinetics of Buspirone and its Metabolite 6-Hydroxybuspirone in Rats

| Compound | Bioavailability | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |

| Buspirone | 1.4% | 54.1 ± 10.1 | 3.0 ± 0.6 | 1.1 ± 0.1 |

| 6-Hydroxybuspirone | 19% | 47.3 ± 3.5 | 2.6 ± 0.3 | 1.2 ± 0.2 |

| Source: Data derived from Wong et al., Drug Metabolism and Disposition, 2007. nih.gov |

Table 2: Receptor Binding and Activity Profile

| Compound | Primary Target | Mechanism of Action | Additional Targets |

| Buspirone | 5-HT1A Receptor | Partial Agonist | Dopamine (B1211576) D2 Receptor (Antagonist) |

| (6R)-6-Hydroxybuspirone | 5-HT1A Receptor | Partial Agonist | Reported greater receptor specificity than (6S)-isomer |

| 1-(2-pyrimidinyl)piperazine (1-PP) | α2-Adrenergic Receptor | Antagonist | Low affinity for 5-HT1A receptors |

| Source: Information compiled from multiple research articles and patents. researchgate.netgoogle.comwikipedia.orgpathway.md |

Structure

3D Structure of Parent

Properties

CAS No. |

2108486-86-6 |

|---|---|

Molecular Formula |

C21H32ClN5O3 |

Molecular Weight |

438.0 g/mol |

IUPAC Name |

(10R)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H/t18-;/m0./s1 |

InChI Key |

QQVBLEXAVSAUDT-FERBBOLQSA-N |

SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Isomeric SMILES |

C1CCC2(C1)CC(=O)N(C(=O)[C@@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |

Origin of Product |

United States |

Synthetic and Biocatalytic Pathways for 6r 6 Hydroxybuspirone Hydrochloride

Enzymatic Resolution Methodologies for Enantiomer Preparation

A prominent biocatalytic approach to obtaining enantiomerically pure (6R)-6-hydroxybuspirone involves the kinetic resolution of a racemic precursor. This process utilizes the stereoselectivity of enzymes to separate a racemic mixture by selectively catalyzing a reaction for one enantiomer, allowing the other to be isolated.

Hydrolysis of Racemic 6-Acetoxybuspirone via L-Amino Acid Acylase

The enzymatic resolution process begins with racemic 6-acetoxybuspirone. The enzyme L-amino acid acylase from Aspergillus melleus (specifically Amano Acylase 30000) is employed to selectively hydrolyze the (S)-enantiomer of 6-acetoxybuspirone. researchgate.netnewdrugapprovals.org This enantioselective hydrolysis yields (S)-6-hydroxybuspirone, leaving the desired (R)-6-acetoxybuspirone unreacted. researchgate.net

The reaction proceeds until a conversion of approximately 45% is reached. At this point, the produced (S)-6-hydroxybuspirone has a high enantiomeric excess (ee) of 95%. researchgate.net The remaining, unhydrolyzed substrate is thus enriched in the (R)-6-acetoxybuspirone enantiomer, which exhibits an enantiomeric excess of 88%. researchgate.netnewdrugapprovals.org

| Parameter | Value | Reference |

|---|---|---|

| Enzyme Used | L-Amino Acid Acylase (from Aspergillus melleus) | researchgate.net |

| Substrate | Racemic 6-Acetoxybuspirone | researchgate.net |

| Reaction Conversion | ~45% | researchgate.net |

| Product 1: (S)-6-Hydroxybuspirone | 95% ee | researchgate.net |

| Remaining Substrate: (R)-6-Acetoxybuspirone | 88% ee | researchgate.netnewdrugapprovals.org |

Subsequent Conversion of (R)-6-Acetoxybuspirone via Acid Hydrolysis

Following the enzymatic resolution, the enriched (R)-6-acetoxybuspirone, with an 88% ee, is separated from the aqueous solution containing (S)-6-hydroxybuspirone. This isolated (R)-ester is then subjected to acid hydrolysis to remove the acetyl group. researchgate.netnewdrugapprovals.org This chemical step converts (R)-6-acetoxybuspirone into the target molecule, (R)-6-hydroxybuspirone, while retaining its stereochemical configuration. researchgate.net

Enantiomeric Purity Enhancement through Crystallization Techniques

The enantiomeric purity of the (R)-6-hydroxybuspirone obtained from the acid hydrolysis step (initially at 88% ee) can be significantly enhanced. Through crystallization of a metastable polymorph, the enantiomeric excess of (R)-6-hydroxybuspirone can be improved to over 99%. researchgate.netnewdrugapprovals.org This purification technique is also effective for the (S)-enantiomer, demonstrating its utility in achieving high-purity enantiomers from enzymatic resolution processes. researchgate.net

Microbial Hydroxylation Routes

Direct hydroxylation of the parent drug, buspirone (B1668070), using whole-cell microbial systems presents an alternative biocatalytic pathway. This method leverages the enzymatic machinery of microorganisms to introduce a hydroxyl group at a specific position on the buspirone molecule.

Direct Hydroxylation of Buspirone by Streptomyces antibioticus

The microorganism Streptomyces antibioticus (ATCC 14890) has been shown to directly hydroxylate buspirone. researchgate.netnewdrugapprovals.org However, this microbial transformation is stereoselective for the opposite enantiomer, producing (S)-6-hydroxybuspirone. researchgate.net The process yields the (S)-enantiomer with an 88% enantiomeric excess and a 14.5% yield. researchgate.netnewdrugapprovals.org While this specific route does not produce the (6R)-enantiomer, it highlights the potential of microbial systems for stereoselective hydroxylation of the buspirone scaffold.

Chemical Synthesis Approaches for Racemic and Enantiopure Forms

Chemical synthesis provides a direct route to 6-hydroxybuspirone, with strategies available for producing both the racemic mixture and the specific (6R)-enantiomer.

The synthesis of racemic 6-hydroxybuspirone can be achieved through the chemical hydroxylation of buspirone. The resulting racemate can then be used as a starting material for chiral separation techniques, such as chiral chromatography, to isolate the individual (R)- and (S)-enantiomers. newdrugapprovals.org This racemic mixture is also the logical precursor to the racemic 6-acetoxybuspirone used in the enzymatic resolution pathway described previously.

One-Step Synthesis of Racemic 6-Hydroxybuspirone Precursors

An improved one-step synthetic route has been developed to produce racemic 6-hydroxybuspirone from the parent compound, buspirone. google.comgoogleapis.comgoogle.com This method is a crucial first step that generates the necessary precursor for subsequent enantiomeric separation. The synthesis involves the direct hydroxylation of buspirone at the 6-position of its azaspiro[4.5]decane-7,9-dione moiety. researchgate.net

The reaction proceeds by first treating buspirone with a strong, non-nucleophilic base to generate an enolate. google.com This is followed by the introduction of an electrophilic oxygen source to introduce the hydroxyl group. google.comgoogleapis.com This one-pot reaction provides a direct pathway to the racemic mixture of (R)- and (S)-6-hydroxybuspirone. google.com

| Reactant/Reagent | Function | Reference |

| Buspirone | Starting material | google.comgoogle.com |

| Potassium bis(trimethylsilyl)amide (KHMDS/KN(SiMe3)2) | Strong base for enolate formation | google.comgoogleapis.com |

| 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) | Electrophilic oxygen source for hydroxylation | google.comgoogleapis.com |

| Tetrahydrofuran (B95107) (THF) | Anhydrous solvent | google.com |

| This table summarizes the key components used in the one-step synthesis of racemic 6-hydroxybuspirone. |

Enantioselective Separation via Chiral Chromatography

Following the synthesis of racemic 6-hydroxybuspirone, the separation of the individual (R)- and (S)-enantiomers is required. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and effective technique for this purpose. google.comresearchgate.net Chiral chromatography leverages the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, causing one enantiomer to be retained longer than the other, thus enabling their separation. wvu.educhromatographyonline.com

The selection of the appropriate CSP is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability in resolving a variety of racemic compounds. nih.gov The choice of mobile phase is also crucial and is optimized to enhance the enantioselective interactions. chromatographyonline.com

| Chiral Stationary Phase (CSP) Type | Description | Typical Application |

| Polysaccharide-based | Derivatives of cellulose and amylose coated or immobilized on a silica (B1680970) support. | Broad-spectrum enantioseparation of diverse compound classes. nih.gov |

| Macrocyclic Glycopeptides | Antibiotics like teicoplanin or vancomycin (B549263) bonded to silica. | Separation of amino acids and various neutral or basic compounds. |

| Chiral Crown Ethers | Crown ethers incorporating a chiral element, suitable for primary amines. | Resolution of compounds containing primary amino groups. |

| This table outlines common types of chiral stationary phases applicable for enantioselective HPLC. |

As an alternative to chromatographic resolution, biocatalytic methods can also achieve enantioselective separation. One such method is enzymatic resolution, where an enzyme selectively acts on one enantiomer in a racemic mixture. researchgate.net For instance, the enzyme l-Amino acid acylase has been used to selectively hydrolyze racemic 6-acetoxybuspirone, yielding (S)-6-hydroxybuspirone and leaving behind (R)-6-acetoxybuspirone, which can then be hydrolyzed to (R)-6-hydroxybuspirone. researchgate.net While effective, this method requires additional steps compared to direct chromatographic separation of the hydroxylated product.

Oxygenation of Buspirone Enolate with Controlled Reduction Agents

A key method for preparing racemic 6-hydroxybuspirone involves the direct oxygenation of a buspirone enolate. google.comgoogle.com This pathway begins with the dissolution of buspirone in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), which is then cooled to a low temperature (e.g., -78 °C) to control reactivity. google.com

A strong base, potassium bis(trimethylsilyl)amide (KN(SiMe3)2), is added to deprotonate the carbon alpha to one of the carbonyl groups on the spirodione ring, forming a potassium enolate. google.com After allowing the enolate to form, a solution of an electrophilic oxygen transfer agent, 2-(phenylsulfonyl)-3-phenyloxaziridine (commonly known as the Davis reagent), is introduced. google.comgoogleapis.com This reagent efficiently hydroxylates the enolate at the C6 position. The reaction is then quenched, typically with an aqueous acid solution, to yield racemic 6-hydroxybuspirone. google.com The final step involves converting the basic form of the isolated enantiomer to its hydrochloride salt, for instance, by treating an ethanol (B145695) solution of the compound with ethanolic HCl. google.comgoogle.com

It is important to note that this step is an oxidation (specifically, an α-hydroxylation), where an oxygen atom is introduced, rather than a reduction.

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Enolate Formation | Buspirone, KN(SiMe3)2, dry THF, -78 °C | Generation of the potassium enolate of buspirone. | google.com |

| 2. Oxygenation | 2-(Phenylsulfonyl)-3-phenyloxaziridine in dry THF, -78 °C | Electrophilic attack by the oxaziridine (B8769555) to hydroxylate the enolate. | google.comgoogleapis.com |

| 3. Quenching | 1 N HCl solution | Neutralization and workup of the reaction mixture. | google.com |

| This table details the reaction sequence for the synthesis of racemic 6-hydroxybuspirone via enolate oxygenation. |

Biocatalytic approaches offer an alternative to this chemical synthesis. Direct hydroxylation of buspirone has been achieved using microorganisms. For example, Streptomyces antibioticus has been shown to produce (S)-6-hydroxybuspirone from buspirone with an enantiomeric excess (ee) of 88%. researchgate.net Other research has focused on the enantioselective microbial reduction of 6-oxobuspirone to yield either the (R)- or (S)-enantiomer of 6-hydroxybuspirone with high enantiomeric excess. mdpi.com

Metabolic Formation and Enzymatic Regulation of 6 Hydroxybuspirone in Biological Systems

Cytochrome P450-Mediated Hydroxylation of Buspirone (B1668070)

The principal mechanism for the elimination of buspirone is oxidative metabolism, which gives rise to various hydroxylated derivatives. nih.gov This metabolic conversion is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. drugbank.comnih.gov Specifically, hydroxylation is a major pathway, producing metabolites such as 3'-hydroxybuspirone, 5-hydroxybuspirone, and 6'-hydroxybuspirone. nih.govdoi.org Among these, 6-hydroxybuspirone has been identified as a major active metabolite. nih.govcaymanchem.com

Research has conclusively identified the cytochrome P450 3A4 (CYP3A4) isozyme as the primary catalyst in the metabolism of buspirone. nih.govresearchgate.netfda.govsemanticscholar.org Studies using human liver microsomes (HLMs) have demonstrated that CYP3A4 is responsible for the major metabolic pathways of buspirone, including the hydroxylation that forms 6-hydroxybuspirone. nih.govdoi.orgdovepress.com

Table 1: Comparison of Buspirone Metabolism Rates by Different CYP Isoforms

| CYP Isoform | Relative Overall Metabolism Rate |

| CYP3A4 | 1 |

| CYP2D6 | 1/18th of CYP3A4 |

| CYP3A5 | 1/35th of CYP3A4 |

Data sourced from studies on recombinant P450 isoforms at a 5 µM buspirone concentration. nih.govdoi.org

The formation of 6-hydroxybuspirone is significantly affected by the presence of CYP3A4 inhibitors. Co-administration of buspirone with potent inhibitors of CYP3A4 can lead to a marked increase in the plasma concentration of the parent drug due to decreased metabolism. fda.govnih.gov

In vitro studies have provided direct evidence of this impact. The use of ketoconazole, a strong CYP3A4 inhibitor, at a concentration of 1 µM resulted in the complete inhibition of the formation of all major buspirone metabolites in human liver microsomes, including hydroxylated derivatives. nih.govsemanticscholar.org Similarly, the drug axitinib, a suspected CYP3A4 inhibitor, has been shown to decrease the formation rate of 6'-OH buspirone in vitro. dovepress.com In vivo, co-administration of buspirone with inhibitors such as diltiazem (B1670644) and verapamil (B1683045) has been found to increase buspirone's plasma concentrations several-fold, which is consistent with the inhibition of its CYP3A4-mediated metabolism. fda.gov This evidence underscores that substances inhibiting CYP3A4 directly reduce the metabolic conversion of buspirone into 6-hydroxybuspirone and other metabolites. fda.gov

Identification of Primary Metabolic Pathways

Buspirone undergoes extensive first-pass metabolism, with its biotransformation occurring via several key oxidative pathways. nih.govdrugbank.comnih.gov Research using human liver microsomes has identified three primary routes: N-dealkylation of the butyl side chain, N-oxidation on the piperazine (B1678402) ring, and aromatic hydroxylation. nih.govresearchgate.netresearchgate.net The hydroxylation pathway results in the creation of 3'-hydroxybuspirone (3'-OH-Bu), 5-hydroxybuspirone (5-OH-Bu), and 6'-hydroxybuspirone (6'-OH-Bu). nih.govdoi.orgsemanticscholar.org The other major pathway, N-dealkylation, produces the pharmacologically active metabolite 1-pyrimidinylpiperazine (1-PP). nih.govfda.gov

The formation of 6-hydroxybuspirone via hydroxylation is a distinct metabolic route from the formation of 1-pyrimidinylpiperazine (1-PP) through N-dealkylation. nih.govresearchgate.net Both are considered major metabolic pathways mediated primarily by CYP3A4. researchgate.netdovepress.com Kinetic studies in human liver microsomes have been conducted to compare the formation efficiency of these metabolites. The apparent Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, provides insight into the enzymatic affinity for each pathway.

Table 2: Apparent Km Values for the Formation of Buspirone Metabolites in Human Liver Microsomes (HLMs)

| Metabolite | Metabolic Pathway | Apparent Km (µM) in Pooled HLMs | Apparent Km (µM) in single HLM study |

| 6'-Hydroxybuspirone | Hydroxylation | 8.8 | 29.37 |

| 1-Pyrimidinylpiperazine | N-Dealkylation | 8.7 | 33.55 |

| 3'-Hydroxybuspirone | Hydroxylation | 4.3 | - |

| 5-Hydroxybuspirone | Hydroxylation | 11.4 / 514 | - |

| Buspirone N-oxide | N-Oxidation | 34.0 | - |

Data sourced from Zhu et al. (2005) nih.govsemanticscholar.org and Wen et al. (2022) nih.gov. Note that different experimental conditions can lead to variations in measured Km values.

The similar Km values for 6'-hydroxybuspirone and 1-PP in pooled human liver microsomes (8.8 µM and 8.7 µM, respectively) suggest that the CYP3A4 enzyme has a comparable affinity for catalyzing both the hydroxylation and N-dealkylation pathways under these in vitro conditions. nih.gov

Following oral administration in humans, 6-hydroxybuspirone is not only a major metabolite but its plasma concentrations significantly exceed those of the parent compound, buspirone. wikipedia.org This is a consequence of the extensive first-pass metabolism that buspirone undergoes. nih.govnih.gov

Clinical studies have consistently shown that the plasma levels of 6-hydroxybuspirone are substantially higher than buspirone. One dose-escalation study in healthy volunteers found that plasma concentrations of 6-hydroxybuspirone were approximately 40-fold greater than those of buspirone. researchgate.netnih.gov Another source confirms that after oral administration, the total plasma exposure (AUC) of 6-hydroxybuspirone is about 40 times higher than that of the parent drug. researchgate.netwikipedia.org This makes 6-hydroxybuspirone the predominant hepatic metabolite found in systemic circulation. wikipedia.org While 1-PP is also a major metabolite, studies in humans indicate that 6-hydroxybuspirone reaches higher plasma concentrations. wikipedia.orgnih.gov In contrast, studies in rats have shown that while the exposure to 6-OH-buspirone was 12-fold higher than buspirone, the exposure to 1-PP was even greater at 49-fold higher than the parent compound, highlighting potential species differences in metabolism. nih.gov

Pharmacological Characterization of 6r 6 Hydroxybuspirone Hydrochloride at Molecular Targets Preclinical Focus

Serotonin (B10506) Receptor Subtype Interactions

(6R)-6-Hydroxybuspirone, an active metabolite of the anxiolytic agent buspirone (B1668070), exhibits a significant and specific interaction with the serotonergic system, particularly with the 5-HT1A receptor subtype.

Preclinical in vitro studies have established that (6R)-6-Hydroxybuspirone has a high affinity for human recombinant 5-HT1A receptors. google.com Radioligand binding assays demonstrate a binding affinity (Ki) of 14 nM for the (6R)-enantiomer at the 5-HT1A receptor. google.com This potent binding underscores the compound's significant interaction with this key therapeutic target for anxiety and mood disorders. The R-enantiomer is noted to possess greater receptor specificity compared to its S-isomer. google.com This profile suggests that its pharmacological effects are likely mediated to a large extent through the modulation of 5-HT1A receptor activity.

(6R)-6-Hydroxybuspirone is characterized as a partial agonist at 5-HT1A receptors. researchgate.net As a partial agonist, it binds to and activates the receptor but has only partial efficacy relative to a full agonist like serotonin. This property allows it to modulate serotonergic activity, potentially increasing it in states of low serotonin tone and decreasing it in states of excessive serotonin release, thereby acting as a stabilizer of the serotonergic system. This partial agonism is a key feature of the parent compound, buspirone, and is believed to contribute to its therapeutic effects. psychopharmacologyinstitute.comnih.gov

Research in rat models has revealed that 6-hydroxybuspirone (the racemate, which includes the 6R form) demonstrates differential potency between presynaptic and postsynaptic 5-HT1A receptors. google.comcaymanchem.com The compound is approximately four times more potent in occupying presynaptic 5-HT1A autoreceptors located in the dorsal raphe nucleus than the postsynaptic receptors found in the hippocampus. google.comcaymanchem.com In vivo receptor occupancy studies showed concentration-dependent binding with an EC50 value of 1.0 µM in the dorsal raphe and 4.0 µM in the hippocampus. google.comcaymanchem.comresearchgate.net This preferential activity at presynaptic sites suggests a potent ability to modulate serotonin synthesis and release. nih.gov

| Neural Region | Receptor Type | EC50 (µM) |

|---|---|---|

| Dorsal Raphe | Presynaptic | 1.0 |

| Hippocampus | Postsynaptic | 4.0 |

Data sourced from Wong et al. (2007). google.comcaymanchem.comresearchgate.net

The binding of 6-hydroxybuspirone to the 5-HT1A receptor is stereoselective. The (6R)-enantiomer displays a higher affinity for the human 5-HT1A receptor compared to the (6S)-enantiomer. google.com This is evidenced by their respective binding affinity (Ki) values of 14 nM for the (6R)-form and 24 nM for the (S-form). google.com This indicates that the (6R)-configuration is more favorable for binding to this specific receptor subtype.

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| (6R)-6-Hydroxybuspirone | 14 |

| (6S)-6-Hydroxybuspirone | 24 |

Data sourced from patent EP3160464B1. google.com

Dopamine (B1211576) Receptor Subtype Interactions

In addition to its primary activity at serotonin receptors, (6R)-6-Hydroxybuspirone also interacts with several dopamine receptor subtypes.

Preclinical data confirm that 6-hydroxybuspirone acts as an antagonist at dopamine D2, D3, and D4 receptors. google.comresearchgate.net The affinity for these receptors, however, is notably lower than for the 5-HT1A receptor. Binding studies on the individual enantiomers show a significantly lower affinity for the D2 receptor compared to the 5-HT1A receptor, with the (6R)-enantiomer having a Ki of 2870 nM. google.com

Data for the racemic mixture of 6-hydroxybuspirone indicate antagonistic activity across D2, D3, and D4 receptors, with the highest affinity observed at the D4 subtype. researchgate.net

| Compound | Receptor | Binding Affinity (Value, nM) | Metric |

|---|---|---|---|

| (6R)-6-Hydroxybuspirone | D2 | 2870 | Ki |

| (6S)-6-Hydroxybuspirone | D2 | 1300 | Ki |

| 6-Hydroxybuspirone (Racemate) | D2 | 3100 | IC50 |

| 6-Hydroxybuspirone (Racemate) | D3 | 4900 | IC50 |

| 6-Hydroxybuspirone (Racemate) | D4 | 850 | IC50 |

Enantiomer data sourced from patent EP3160464B1 google.com; Racemate data sourced from Cayman Chemical. researchgate.net

Receptor Specificity and Binding Constants

(6R)-6-Hydroxybuspirone, a major active metabolite of buspirone, demonstrates a distinct profile of interaction with specific neurotransmitter receptors, primarily targeting serotonergic and dopaminergic systems. caymanchem.comresearchgate.netnih.gov Preclinical research indicates that the compound is a potent ligand at serotonin 5-HT1A receptors and also functions as an antagonist at several dopamine receptor subtypes. caymanchem.com

The interaction with the serotonin 5-HT1A receptor has been quantified through in vivo receptor occupancy studies in rats. Following intravenous administration, (6R)-6-Hydroxybuspirone increased 5-HT1A receptor occupancy in a concentration-dependent fashion. nih.gov These studies revealed a differential potency based on the receptor's location. The compound was approximately four times more potent at occupying presynaptic 5-HT1A receptors located in the dorsal raphe compared to the postsynaptic receptors in the hippocampus. nih.gov The EC50 values, which represent the concentration required to achieve 50% of the maximal effect, were determined to be 1.0 µM in the dorsal raphe and 4.0 µM in the hippocampus. caymanchem.comnih.gov

In addition to its activity at serotonin receptors, (6R)-6-Hydroxybuspirone acts as an antagonist at dopamine D2, D3, and D4 receptors. caymanchem.com Its inhibitory concentrations (IC50) have been measured, showing the highest affinity for the D4 receptor subtype. caymanchem.com

| Receptor | Parameter | Value (µM) | Region/Assay Condition | Reference |

|---|---|---|---|---|

| Serotonin 5-HT1A | EC50 | 1.0 ± 0.3 | Dorsal Raphe (in vivo, rat) | nih.gov |

| Serotonin 5-HT1A | EC50 | 4.0 ± 0.6 | Hippocampus (in vivo, rat) | nih.gov |

| Dopamine D2 | IC50 | 3.1 | Receptor Antagonist Assay | caymanchem.com |

| Dopamine D3 | IC50 | 4.9 | Receptor Antagonist Assay | caymanchem.com |

| Dopamine D4 | IC50 | 0.85 | Receptor Antagonist Assay | caymanchem.com |

Interactions with Organic Cation Transporters

Inhibition of OCT1, OCT2, and OCT3

(6R)-6-Hydroxybuspirone has been shown to interact with human organic cation transporters (OCTs), which are crucial for the transport of various endogenous and exogenous cationic compounds. Specifically, the compound inhibits OCT1, OCT2, and OCT3 in a concentration-dependent manner in S2 proximal tubule cells that express these human transporters. caymanchem.com

However, further research examining the interaction of buspirone and its primary metabolites with human OCTs using different cell models provided additional context. In a study utilizing S2 cells overexpressing hOCT1, hOCT2, or hOCT3, the parent compound buspirone demonstrated strong inhibition of the transporter-mediated uptake of a model substrate. nih.gov In contrast, its metabolites, including 6-hydroxybuspirone, were found to cause only weak or no inhibition of transport activity in the same assay systems. nih.gov This suggests that while an inhibitory interaction exists, its potency may be modest compared to the parent drug.

| Transporter | Interaction Type | Finding | Reference |

|---|---|---|---|

| OCT1 | Inhibition | Inhibits in a concentration-dependent manner; other studies report weak inhibition. | caymanchem.comnih.gov |

| OCT2 | Inhibition | Inhibits in a concentration-dependent manner; other studies report weak inhibition. | caymanchem.comnih.gov |

| OCT3 | Inhibition | Inhibits in a concentration-dependent manner; other studies report weak inhibition. | caymanchem.comnih.gov |

Absence of Interaction with Benzodiazepine (B76468)/GABA Receptor Complex

The pharmacological profile of (6R)-6-Hydroxybuspirone hydrochloride is notably distinct from that of benzodiazepine anxiolytics. This distinction is rooted in its mechanism of action, which does not involve the benzodiazepine/GABAA receptor complex. The parent compound, buspirone, is not chemically or pharmacologically related to benzodiazepines or barbiturates. drugbank.comresearchgate.net Preclinical in vitro and in vivo studies have consistently shown that buspirone has no significant affinity for benzodiazepine receptors and does not affect GABA binding. nih.govfda.gov

Consequently, buspirone and its metabolites lack the ancillary pharmacological properties associated with benzodiazepines, such as muscle relaxant, sedative, or anticonvulsant effects. drugbank.comnih.gov The anxiolytic activity of buspirone is instead attributed to its high affinity for serotonin 5-HT1A receptors. researchgate.netnih.gov Given that (6R)-6-Hydroxybuspirone is a direct metabolite that shares the parent compound's primary activity at 5-HT1A receptors, it does not interact with the benzodiazepine/GABA receptor complex. researchgate.net

Absence of Monoamine Reuptake Inhibition

The therapeutic mechanism of (6R)-6-Hydroxybuspirone hydrochloride does not involve the inhibition of monoamine reuptake. Its pharmacological activity, like that of its parent compound buspirone, is centered on its properties as a potent partial agonist at 5-HT1A receptors and as an antagonist at D2/D3/D4 receptors. caymanchem.comresearchgate.netdrugbank.com This mode of action differs fundamentally from that of many antidepressant and anxiolytic agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), whose primary function is to block the serotonin transporter (SERT) and/or the norepinephrine (B1679862) transporter (NET). nih.gov

While buspirone and its metabolites affect the serotonergic and dopaminergic systems, they do so at the receptor level rather than by inhibiting the reuptake of neurotransmitters from the synaptic cleft. drugbank.comnih.gov Studies focusing on the molecular interactions of buspirone analogues with the serotonin transporter have been conducted to explore new therapeutic possibilities, but buspirone itself is not classified as a monoamine reuptake inhibitor. nih.gov Therefore, significant inhibition of serotonin, norepinephrine, or dopamine transporters is not a feature of the preclinical pharmacological profile of (6R)-6-Hydroxybuspirone.

Preclinical Pharmacodynamic Investigations of 6r 6 Hydroxybuspirone Hydrochloride

Anxiolytic Efficacy in Animal Behavioral Models

Animal models are crucial for determining the potential therapeutic effects of novel compounds. For anxiolytics, behavioral tests that measure fear or anxiety-like states in animals are employed to predict efficacy.

The rat pup ultrasonic vocalization (USV) test is a widely used preclinical model for assessing anxiolytic and antidepressant potential. nih.govnih.gov When separated from their dam and littermates, rat pups emit high-frequency ultrasonic vocalizations, which are considered a direct correlate of distress or anxiety. nih.gov The reduction of these vocalizations is a reliable indicator of anxiolytic drug activity. nih.gov

Studies have demonstrated that (6R)-6-Hydroxybuspirone possesses anxiolytic activity in the fear-induced ultrasonic vocalization model in rats. scribd.com While specific dose-response data from published, peer-reviewed literature is not available, the activity of the compound in this established paradigm suggests it has anxiety-reducing properties. Anxiolytic drugs, such as 5-HT1A receptor agonists, are known to reliably reduce the number and duration of USVs in a dose-dependent manner. nih.govnih.gov

In Vivo Receptor Occupancy Studies

To understand the mechanism of action of (6R)-6-Hydroxybuspirone, in vivo studies have been conducted to measure its ability to bind to specific neuroreceptors in the brain.

The primary molecular target for buspirone (B1668070) and its active metabolites is the serotonin (B10506) 1A (5-HT1A) receptor. researchgate.net These receptors are located both presynaptically on serotonin neurons in the dorsal raphe nucleus and postsynaptically in various brain regions, including the hippocampus. psychopharmacologyinstitute.com In vivo studies in rats have quantified the receptor occupancy of (6R)-6-Hydroxybuspirone in these key areas.

The compound was shown to occupy 5-HT1A receptors in a concentration-dependent manner. nih.gov Notably, it displayed a regional difference in potency, appearing approximately four times more potent in occupying the presynaptic 5-HT1A receptors in the dorsal raphe compared to the postsynaptic receptors in the hippocampus. nih.govresearchgate.net The median effective concentration (EC₅₀) for receptor occupancy was determined to be 1.0 µM in the dorsal raphe and 4.0 µM in the hippocampus. nih.govcaymanchem.com This preferential binding to presynaptic autoreceptors is a key feature of its pharmacodynamic profile.

| Compound | Brain Region (Receptor Type) | EC₅₀ (µM) |

|---|---|---|

| (6R)-6-Hydroxybuspirone hydrochloride | Dorsal Raphe (Presynaptic) | 1.0 ± 0.3 |

| Hippocampus (Postsynaptic) | 4.0 ± 0.6 | |

| Buspirone | Dorsal Raphe (Presynaptic) | 0.38 ± 0.06 |

| Hippocampus (Postsynaptic) | 1.5 ± 0.3 |

Neurochemical Modulation in Preclinical Systems

The binding of (6R)-6-Hydroxybuspirone to its target receptors initiates a cascade of neurochemical changes, particularly within the serotonin system.

(6R)-6-Hydroxybuspirone acts as a partial agonist at 5-HT1A receptors. researchgate.net Its effects on serotonergic neurotransmission are dictated by its differential activity at presynaptic and postsynaptic receptors. researchgate.netpsychopharmacologyinstitute.com

The activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe leads to an inhibition of the firing rate of serotonergic neurons. psychopharmacologyinstitute.com This action reduces the synthesis and release of serotonin in terminal synapse regions, such as the hippocampus. This initial reduction in serotonergic tone is a characteristic effect of 5-HT1A agonists.

Effects on Dopaminergic Neurotransmission

(6R)-6-Hydroxybuspirone hydrochloride, a major and active metabolite of the anxiolytic agent buspirone, exhibits a notable interaction with the dopaminergic system. researchgate.netnih.gov Preclinical research has primarily characterized this compound as an antagonist at multiple dopamine (B1211576) receptor subtypes. caymanchem.com In vitro studies have demonstrated its binding affinity and functional antagonism at dopamine D2, D3, and D4 receptors. caymanchem.com

Live cell functional assays have confirmed that (6R)-6-hydroxybuspirone, along with its parent compound buspirone and another metabolite, 5-hydroxybuspirone, acts as an antagonist at both D3 and D4 receptors. nih.gov The antagonist properties of (6R)-6-hydroxybuspirone at these dopamine receptor subtypes are supported by specific binding affinity data. caymanchem.com

Table 1: Dopamine Receptor Antagonist Activity of (6R)-6-Hydroxybuspirone Hydrochloride

| Receptor Subtype | Activity | IC50 (µM) |

| Dopamine D2 | Antagonist | 3.1 |

| Dopamine D3 | Antagonist | 4.9 |

| Dopamine D4 | Antagonist | 0.85 |

| Data sourced from in vitro studies. caymanchem.com |

Potential Therapeutic Implications in Animal Models (Excluding Clinical Human Trial Data)

The dopaminergic activity of (6R)-6-hydroxybuspirone hydrochloride suggests its potential therapeutic relevance in conditions where dopamine signaling is dysregulated. Preclinical investigations using animal models of such disorders, primarily with the parent compound buspirone, provide insights into these potential applications.

Parkinson's Disease Models:

Addiction Models:

Animal models of addiction, such as drug self-administration paradigms, are used to evaluate the reinforcing effects of substances and the potential of new compounds to treat addiction. nih.gov Research in non-human primates has shown that buspirone can reduce cocaine self-administration. researchgate.netnih.gov It has been suggested that the antagonist activity of the 6-hydroxy metabolite at D4 receptors may contribute to these effects. researchgate.net In these studies, buspirone administration led to a significant decrease in cocaine-maintained behavior. nih.gov

Models of Depression-like Behavior:

The forced swim test and the tail suspension test are common behavioral paradigms used to screen for antidepressant-like activity in rodents. portico.orgnih.govnih.govnih.govmeliordiscovery.comnih.gov In the forced swim test, a reduction in immobility is generally indicative of an antidepressant effect. nih.gov One study investigating the effects of buspirone in alcohol-withdrawn mice, a model exhibiting an anxiety-like state, found that buspirone administration significantly increased immobility in the forced swim test. nih.gov This finding is contrary to the typical profile of an antidepressant in this test. The study did not specifically test (6R)-6-hydroxybuspirone hydrochloride.

Table 2: Summary of Preclinical Findings for Buspirone in Relevant Animal Models

| Animal Model | Compound Tested | Key Findings | Potential Relevance of (6R)-6-Hydroxybuspirone |

| 6-OHDA-Induced Catalepsy (Parkinson's Model) | Buspirone | Improved catalepsy | As a major active metabolite, it may contribute to the observed effects. |

| Cocaine Self-Administration (Addiction Model) | Buspirone | Reduced cocaine-maintained behavior | D4 antagonist activity of the metabolite is suggested to be involved. |

| Forced Swim Test (in Alcohol-Withdrawn Mice) | Buspirone | Increased immobility | The metabolite's contribution to this specific effect is unknown. |

| This table summarizes findings with the parent compound, buspirone, which provides context for the potential actions of its major active metabolite, (6R)-6-hydroxybuspirone hydrochloride. |

Preclinical Pharmacokinetic Assessment of 6r 6 Hydroxybuspirone Hydrochloride

Comparative Bioavailability with Buspirone (B1668070) in Animal Models

Table 1: Comparative Bioavailability of 6-Hydroxybuspirone and Buspirone in Rats

| Compound | Bioavailability (%) |

|---|---|

| 6-Hydroxybuspirone | 19 |

| Buspirone | 1.4 |

Data sourced from a study in rats. nih.gov

Plasma Clearance and Volume of Distribution in Preclinical Species

The plasma clearance and volume of distribution of 6-hydroxybuspirone have been characterized in rats. The plasma clearance for 6-hydroxybuspirone was determined to be 47.3 ± 3.5 ml/min/kg. nih.gov The volume of distribution was found to be 2.6 ± 0.3 L/kg. nih.gov These parameters for 6-hydroxybuspirone were noted to be similar to those of the parent compound, buspirone, in the same preclinical species. nih.gov

Table 2: Plasma Clearance and Volume of Distribution of 6-Hydroxybuspirone in Rats

| Pharmacokinetic Parameter | Value |

|---|---|

| Plasma Clearance (ml/min/kg) | 47.3 ± 3.5 |

| Volume of Distribution (L/kg) | 2.6 ± 0.3 |

Data reflects findings in rat models. nih.gov

Elimination Half-Life Comparisons

In rat models, the elimination half-life of 6-hydroxybuspirone was determined to be 1.2 ± 0.2 hours. nih.gov This is comparable to the elimination half-life of buspirone, indicating that the metabolite is cleared from the systemic circulation at a similar rate to its parent drug in this preclinical species. nih.gov

Table 3: Elimination Half-Life of 6-Hydroxybuspirone in Rats

| Compound | Elimination Half-Life (hours) |

|---|---|

| 6-Hydroxybuspirone | 1.2 ± 0.2 |

Based on data from studies in rats. nih.gov

Enantiomeric Interconversion and Dominant Enantiomer Profile in Preclinical Systems

While human studies have indicated that interconversion between the enantiomers of 6-hydroxybuspirone occurs, with the (S)-enantiomer being dominant regardless of which enantiomer is administered, there is a lack of specific published preclinical data on this phenomenon in animal models. Research in preclinical systems has primarily focused on the racemic mixture of 6-hydroxybuspirone. Therefore, a definitive profile of enantiomeric interconversion and the dominant enantiomer in preclinical species is not well-established in the available scientific literature. One study did note that the (S)-enantiomer is cleared more slowly from the blood, which may contribute to its dominance.

Analytical Methodologies for Quantitative and Qualitative Determination of 6r 6 Hydroxybuspirone Hydrochloride

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are fundamental for separating enantiomers and assessing the enantiomeric purity of chiral drugs, which is crucial as different enantiomers can exhibit varied pharmacological and toxicological profiles. csfarmacie.czkoreascience.kr High-performance liquid chromatography (HPLC) is a primary technique for the enantiomeric separation of pharmaceuticals. ijrpr.comnih.gov

Chiral HPLC is a powerful technique for resolving enantiomers, such as the (R)- and (S)-isomers of 6-hydroxybuspirone. google.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz The development of a successful chiral separation often involves screening various CSPs and mobile phase compositions to achieve optimal resolution. sigmaaldrich.com

The synthesis of 6-hydroxybuspirone typically results in a racemic mixture, which can be separated into its individual (R)- and (S)-enantiomers using chiral chromatographic techniques. google.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Lux® series), are widely used and have proven effective for separating a broad range of chiral compounds, including those similar in structure to 6-hydroxybuspirone. ijrpr.comnih.govnih.gov These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. nih.govresearchgate.net

Other CSPs that have demonstrated broad utility include cyclodextrin-based and macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC™). nih.govsigmaaldrich.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol for normal-phase chromatography, or an aqueous buffered solution with an organic modifier like acetonitrile (B52724) or methanol (B129727) for reversed-phase, is critical for achieving separation. nih.govpensoft.net

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Common Trade Names | Typical Applications & Characteristics |

| Polysaccharide-based | Chiralpak®, Chiralcel®, Lux® | Broad applicability for a wide range of chiral compounds; can be used in normal-phase, reversed-phase, and polar organic modes. ijrpr.comnih.gov |

| Cyclodextrin-based | CYCLOBOND™ | Effective for separating compounds that can fit into the chiral cavity of the cyclodextrin (B1172386) molecule; useful in reversed-phase mode. ijrpr.comsigmaaldrich.com |

| Macrocyclic Glycopeptide | CHIROBIOTIC™ | Useful for separating polar and ionizable compounds; compatible with a wide range of mobile phases, making them suitable for LC-MS applications. sigmaaldrich.com |

| Pirkle-type (Brush-type) | Whelk-O® | Based on π-acid and π-base interactions; effective for non-aromatic and aromatic analytes. researchgate.net |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of (6R)-6-Hydroxybuspirone hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. univr.it For (6R)-6-Hydroxybuspirone, ¹H NMR and ¹³C NMR are standard techniques for structural confirmation. The ¹H NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons.

In the ¹H NMR spectrum of 6-hydroxybuspirone, distinct signals corresponding to the protons of the pyrimidinyl, piperazinyl, and azaspirodecanedione moieties are observed. google.com The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration value (proportional to the number of protons) for each signal allow for the assignment of protons to their specific locations within the molecular structure. univr.it For instance, the aromatic protons on the pyrimidine (B1678525) ring typically appear in the downfield region of the spectrum. google.com

Table 2: ¹H NMR Spectral Data for 6-Hydroxybuspirone in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.30 | d | 2H, Pyrimidine ring |

| 6.48 | t | 1H, Pyrimidine ring |

| 4.20 | s | 1H, -CH(OH)- |

| 3.83-3.72 | m | 5H |

| 3.55 | s | 1H, OH |

| 2.80 | d | 1H |

| 2.55-2.40 | m | 7H |

| 2.09-2.03 | m | 1H |

| 1.76-1.54 | m | 10H |

| 1.41-1.36 | m | 1H |

| 1.23-1.20 | m | 1H |

| Data sourced from patent information. google.com |

Quantitative Bioanalytical Method Development

The quantification of (6R)-6-Hydroxybuspirone hydrochloride in biological matrices such as plasma is essential for pharmacokinetic studies. nih.gov This requires the development of highly sensitive, specific, and reproducible bioanalytical methods.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of buspirone (B1668070) and its metabolites in biological fluids due to its high sensitivity and selectivity. nih.govresearchgate.net Methods have been developed to quantify buspirone and its major metabolites, including 6-hydroxybuspirone and 1-(2-pyrimidinyl)-piperazine (1-PP), in human and rat plasma. nih.govmagtechjournal.com

A typical LC-MS/MS bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often utilizes solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the complex biological matrix and minimize matrix effects. magtechjournal.comrsc.orgpsu.edu Chromatographic separation is commonly achieved using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile or methanol). magtechjournal.comrsc.org

Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in the positive ion mode. magtechjournal.com Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated analog like buspirone-d8). rsc.orgpsu.eduresearchgate.net For buspirone, a common transition is m/z 386 → 122. magtechjournal.comrsc.org For the hydroxylated metabolite, 6-hydroxybuspirone, the precursor ion would be at m/z 402, reflecting the addition of an oxygen atom. waters.com

Table 3: Example of LC-MS/MS Parameters for Buspirone Analysis

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction. magtechjournal.compsu.edu |

| Chromatography | Reversed-phase C18 column. magtechjournal.com |

| Mobile Phase | Acetonitrile and ammonium formate/acetate buffer. magtechjournal.comrsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive. magtechjournal.com |

| Detection Mode | Multiple Reaction Monitoring (MRM). magtechjournal.compsu.edu |

| Buspirone Transition | Precursor Ion (m/z) 386 → Product Ion (m/z) 122. rsc.orgpsu.edu |

| 6-Hydroxybuspirone Transition | Precursor Ion (m/z) 402 → Product Ion (m/z) 222 (hypothesized based on fragmentation patterns). waters.com |

| Limit of Quantification | Can reach low pg/mL levels, e.g., 10.4 pg/mL for buspirone. rsc.orgresearchgate.net |

Fluorescence Detection Principles for Quantification

High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) is another sensitive technique that can be applied to the quantification of buspirone and its metabolites. nih.govjst.go.jp This method relies on the analyte possessing a native fluorophore or being derivatized with a fluorescent tag. Buspirone contains a pyrimidinyl moiety, which provides sufficient native fluorescence for sensitive detection. jst.go.jp Since the 6-hydroxy metabolite retains this structural feature, fluorescence detection is a viable quantification method. jst.go.jp

The principle of fluorescence detection involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. jst.go.jp This provides high selectivity, as few endogenous compounds in a biological matrix will fluoresce under the same conditions. For buspirone, optimal excitation and emission wavelengths have been reported to be around 237 nm and 380 nm, respectively. nih.govjst.go.jpresearchgate.net The method involves chromatographic separation, typically on a C8 or C18 column, followed by monitoring the eluent with a fluorescence detector set to these wavelengths. nih.govjst.go.jp The linearity of the response can be established over a range suitable for pharmacokinetic studies, with limits of detection reported in the low ng/mL range for buspirone. jst.go.jpresearchgate.net

Table 4: HPLC-Fluorescence Detection Parameters for Buspirone

| Parameter | Description |

| Chromatography | Reversed-phase C8 or C18 column. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and potassium phosphate (B84403) buffer. nih.govjst.go.jp |

| Excitation Wavelength (λex) | ~237 nm. jst.go.jpjst.go.jp |

| Emission Wavelength (λem) | ~380 nm. jst.go.jpjst.go.jp |

| Limit of Detection (LOD) | ~6.5 ng/mL for buspirone in rat plasma. jst.go.jp |

| Linear Range | 20 - 5000 ng/mL for buspirone. nih.govresearchgate.net |

Validation Parameters: Linearity, Limit of Detection, Precision, and Accuracy

The quantitative determination of (6R)-6-Hydroxybuspirone hydrochloride, often in biological matrices, relies on validated analytical methods to ensure reliable and reproducible results. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common techniques employed for this purpose. researchgate.net Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to assess linearity, limit of detection, precision, and accuracy. scielo.br

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the analysis of buspirone and its metabolites, linearity is typically established over a specific concentration range. For instance, a developed fluorescence detection method for buspirone demonstrated linearity in the range of 20.0-5000 ng/mL. researchgate.net Similarly, an RP-HPLC method for a different compound showed a linear detector response in the concentration range of 0.01-5 μg/mL. scielo.br The relationship between concentration and instrument response is typically evaluated by linear regression analysis, with a high correlation coefficient (r²) of >0.99 being desirable. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. europa.eu For a fluorescence detection method applied to buspirone, the limit of detection was found to be 6.51 ng/mL. researchgate.net In another validated HPLC method, the LOD and LOQ were determined to be 17 ng/mL and 52 ng/mL, respectively, calculated using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 σ/s and LOQ = 10 σ/s). scielo.br

Precision: The precision of an analytical method describes the closeness of repeated individual measurements. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). For the quantitative analysis of buspirone, precision values (≤14.6%) were found to be within acceptable ranges. researchgate.net Validated methods for other pharmaceutical compounds have reported RSD values of less than 2%, indicating high precision. researchgate.netresearchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. For buspirone analysis, accuracy was reported to be within the range of 89.2-108%. researchgate.net For a method to be considered accurate, recovery should typically fall within a range of 80-120% for assay of a finished product. researchgate.neteuropa.eu Accuracy studies are generally performed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Table 1: Summary of Validation Parameters for Analytical Methods

| Parameter | Typical Value/Range | Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | >0.99 | r² ≥ 0.995 walshmedicalmedia.com |

| Limit of Detection (LOD) | ~6-17 ng/mL | Method-dependent |

| Limit of Quantitation (LOQ) | ~52 ng/mL | Method-dependent |

| Precision (RSD %) | <2% to <15% | RSD ≤ 2% is often desired researchgate.netresearchgate.net |

| Accuracy (% Recovery) | 89.2-108% | 80-120% of the test concentration europa.eu |

In Vitro Binding Assay Preparation and Analysis

In vitro binding assays are fundamental for characterizing the interaction of (6R)-6-Hydroxybuspirone hydrochloride with its target receptors. These assays typically utilize membranes prepared from cells that have been engineered to express a specific human receptor.

Membrane Preparation from Recombinant Cell Lines (e.g., HEK293 Cells Expressing Human Receptors)

Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line for the heterologous expression of G protein-coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT₁ₐ receptor, a known target for 6-Hydroxybuspirone. caymanchem.comnih.gov The preparation of membranes from these recombinant cell lines is a critical first step for radioligand binding assays. sigmaaldrich.com

The general procedure for membrane preparation involves several key steps:

Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum. researchgate.net These cells are then transfected with a plasmid DNA vector containing the gene for the human receptor of interest (e.g., the 5-HT₁ₐ receptor). Stable cell lines that continuously express the receptor are often generated for consistency. creative-biolabs.com

Cell Harvest: After reaching a high level of confluence, the cells expressing the receptor are harvested. This is typically done by aspirating the culture medium, rinsing the cells with a phosphate-buffered saline (PBS), and then dislodging them using a cell scraper or by enzymatic dissociation. nih.gov The cells are then collected by centrifugation. nih.gov

Homogenization and Lysis: The collected cell pellet is resuspended in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The cell suspension is then homogenized using a mechanical homogenizer to disrupt the cell membranes and release the intracellular contents. This process is performed on ice to prevent protein degradation.

Isolation of Crude Membranes: The homogenate is subjected to centrifugation at a low speed to remove nuclei and unbroken cells. The resulting supernatant, which contains the membrane fragments, is then transferred to new tubes and subjected to high-speed ultracentrifugation (e.g., 200,000 x g) to pellet the membranes. nih.gov

Washing and Storage: The crude membrane pellet is washed to remove cytosolic components. The final pellet is resuspended in a suitable buffer, which may contain glycerol (B35011) for cryoprotection. merckmillipore.com The protein concentration of the membrane preparation is determined using a standard protein assay. The membranes are then aliquoted, rapidly frozen in liquid nitrogen, and stored at -80°C until use in binding assays. sigmaaldrich.commerckmillipore.com

These receptor-containing membrane preparations are then used in competition binding assays with a radiolabeled ligand to determine the binding affinity (Ki) of unlabeled compounds like (6R)-6-Hydroxybuspirone hydrochloride. nih.gov

Future Research Directions and Unexplored Avenues for 6 Hydroxybuspirone Hydrochloride, 6r

Exploration of Novel Synthetic Routes and Stereoselective Biocatalysis

The current synthesis of specific enantiomers of 6-hydroxybuspirone often involves classical resolution or chiral chromatography, which can be inefficient for large-scale production. Future research should prioritize the development of more efficient and scalable synthetic strategies.

Asymmetric Synthesis: Developing novel asymmetric synthetic routes to directly produce (6R)-6-Hydroxybuspirone hydrochloride would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the hydroxylation step on the buspirone (B1668070) scaffold.

Stereoselective Biocatalysis: Biocatalysis presents a promising green alternative to traditional chemical synthesis. Research has shown that microorganisms like Streptomyces antibioticus can hydroxylate buspirone, and enzymes such as l-amino acid acylase can be used for the enzymatic resolution of racemic 6-acetoxybuspirone. researchgate.net Future efforts could focus on:

Enzyme Engineering: Utilizing techniques like directed evolution to engineer enzymes (e.g., cytochrome P450 monooxygenases or other hydroxylases) with enhanced stereoselectivity and activity for the specific production of the (6R)- enantiomer. caymanchem.comresearchgate.net

Whole-Cell Biotransformation: Optimizing whole-cell biotransformation processes using genetically engineered microorganisms to achieve high-yield, stereoselective production of (6R)-6-Hydroxybuspirone, simplifying downstream processing. researchgate.net

Industrial syntheses of the parent compound, buspirone, have evolved to include more efficient methods like continuous flow processes. mdpi.com Similar innovative approaches could be adapted for its hydroxylated metabolites, potentially improving yield and reducing environmental impact.

Comprehensive Investigation of Off-Target Receptor Interactions and Signaling Pathways

While (6R)-6-Hydroxybuspirone is known as a potent 5-HT1A receptor partial agonist, its full receptor interaction profile is not completely characterized. wikipedia.orgresearchgate.net A thorough investigation into its off-target activities is crucial for understanding its complete pharmacological profile and predicting potential side effects or novel therapeutic uses.

Research indicates that 6-hydroxybuspirone also acts as an antagonist at dopamine (B1211576) D2, D3, and D4 receptors and inhibits organic cation transporters (OCT1, OCT2, and OCT3). caymanchem.com

Table 1: Known Receptor Interactions of 6-Hydroxybuspirone

| Receptor/Transporter | Interaction Type | Affinity/Potency | Reference |

|---|---|---|---|

| Serotonin (B10506) 5-HT1A | Partial Agonist | EC50 = 1.0 µM (dorsal raphe), 4.0 µM (hippocampus) | caymanchem.com |

| Dopamine D2 | Antagonist | IC50 = 3.1 µM | caymanchem.com |

| Dopamine D3 | Antagonist | IC50 = 4.9 µM | caymanchem.com |

| Dopamine D4 | Antagonist | IC50 = 0.85 µM | caymanchem.com |

| Organic Cation Transporter 1 (OCT1) | Inhibitor | Concentration-dependent | caymanchem.com |

| Organic Cation Transporter 2 (OCT2) | Inhibitor | Concentration-dependent | caymanchem.com |

Future research should aim to:

Expand Receptor Screening: Conduct comprehensive screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify additional, previously unknown targets.

Map Signaling Pathways: For identified off-target interactions, elucidate the downstream intracellular signaling cascades. For instance, investigating the specific G-protein coupling and subsequent second messenger modulation resulting from its antagonism at D2, D3, and D4 receptors is necessary.

Elucidation of the Full Spectrum of Downstream Neurobiological Effects

The contribution of 6-hydroxybuspirone to the anxiolytic effects of buspirone is recognized, largely attributed to its action on the 5-HT1A receptors. nih.govresearchgate.net However, the full range of its neurobiological and behavioral consequences remains an area for deeper exploration.

Future studies should investigate:

Neurogenesis and Neuronal Plasticity: Given the role of the serotonergic system in neurogenesis, studies could explore the long-term effects of (6R)-6-Hydroxybuspirone on adult hippocampal neurogenesis and synaptic plasticity, which may underlie its therapeutic effects.

Cognitive Enhancement: Buspirone has been associated with some cognitive benefits. researchgate.net Research should be directed to specifically evaluate the procognitive potential of (6R)-6-Hydroxybuspirone, particularly in domains of learning, memory, and executive function, and to dissect the underlying mechanisms, which may involve both serotonergic and dopaminergic pathways. researchgate.net

Neurotransmitter System Modulation: Beyond its primary targets, it is important to understand how chronic administration of (6R)-6-Hydroxybuspirone modulates the broader neurochemical landscape. This includes examining its effects on the release and turnover of other key neurotransmitters like norepinephrine (B1679862) and acetylcholine (B1216132) in various brain regions.

Mechanistic Studies of Enantiomeric Pharmacological Differences Beyond Receptor Affinity

The two enantiomers of 6-hydroxybuspirone, (6R)- and (6S)-, exhibit different pharmacological profiles. Studies have indicated that the (R)-enantiomer possesses strong binding and specificity for the 5-HT1A receptor, while the (S)-enantiomer is cleared more slowly from the blood. researchgate.net A clinical study in humans revealed that the (S)-enantiomer is dominant in plasma regardless of which enantiomer or the racemate is administered, suggesting potential in vivo interconversion or differential metabolism and clearance. nih.gov

To move beyond simple binding affinities, future research should focus on:

Stereospecific Metabolism: Investigating the specific cytochrome P450 enzymes responsible for the metabolism and potential interconversion of the 6-hydroxybuspirone enantiomers. Understanding these pathways is key to explaining the observed pharmacokinetic differences. nih.gov

Functional Selectivity (Biased Agonism): Exploring whether the (6R)- and (6S)-enantiomers act as biased agonists at the 5-HT1A receptor. This would involve determining if they preferentially activate certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) over others, which could lead to distinct physiological outcomes.

Table 2: Comparative Pharmacokinetics of 6-Hydroxybuspirone (6OHB) Enantiomers in Humans

| Administered Compound (10 mg dose) | Dominant Enantiomer in Plasma | Key Finding | Reference |

|---|---|---|---|

| Racemic 6OHB | (S)-enantiomer | Produced 2-3 fold greater exposure to total 6OHB than buspirone. | nih.gov |

| (S)-6OHB | (S)-enantiomer | No interconversion to (R)-enantiomer observed. | nih.gov |

| (R)-6OHB | (S)-enantiomer | Suggests metabolic conversion or differential clearance. | nih.gov |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (6R)-6-Hydroxybuspirone hydrochloride be confirmed experimentally?

- Methodological Answer : Utilize chiral chromatography coupled with mass spectrometry (LC-MS) to separate enantiomers and verify stereochemistry. Polarimetric analysis can also determine optical rotation, comparing results to reference standards. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can resolve stereospecific carbon environments. Cross-validate findings with X-ray crystallography if single crystals are obtainable .

Q. What analytical techniques are recommended for quantifying (6R)-6-Hydroxybuspirone hydrochloride and its isomers in reaction mixtures?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 reverse-phase column. For isomer resolution (e.g., Z/E or enantiomers), use chiral stationary phases or ion-pair reagents. Quantify via external calibration with USP-grade reference standards. Validate method precision and accuracy per ICH guidelines, ensuring limits of detection (LOD) below 0.1% for impurities .

Q. What is the pharmacological significance of (6R)-6-Hydroxybuspirone hydrochloride as a 5-HT receptor ligand?

- Methodological Answer : Conduct radioligand binding assays using transfected cell lines expressing human 5-HT receptors. Measure affinity () via competitive displacement of -8-OH-DPAT. Functional activity (agonist/antagonist) can be assessed using cAMP accumulation or ERK phosphorylation assays. Compare results to buspirone to evaluate partial agonist efficacy .

Advanced Research Questions

Q. How can batch-to-continuous process conversion improve the synthesis of (6R)-6-Hydroxybuspirone hydrochloride?

- Methodological Answer : Replace cryogenic batch reactors (-70°C) with microreactors operating at -38°C to enhance heat transfer and reduce reaction time from 24 h to <4 min. Use a two-stage continuous system:

Enolization : Generate the sodium enolate of buspirone in a tubular reactor with triethylphosphite.

Oxidation : Introduce oxygen via a gas-liquid microreactor for efficient mass transfer.

Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to optimize residence time and prevent intermediate degradation .

Q. How should researchers address discrepancies in oxidation reaction yields between laboratory and pilot-scale batches?

- Methodological Answer : Perform kinetic and thermodynamic modeling to identify rate-limiting steps (e.g., oxygen solubility in solvent, enolate stability). Use factorial design (DoE) to test variables like temperature, oxygen partial pressure, and mixing efficiency. Scale-down experiments with simulated pilot conditions (e.g., reduced cooling rates) can replicate failures and guide reactor redesign. Reference solubility data from NRTL-SAC models to predict solvent effects .

Q. What strategies are effective in controlling process-related impurities during (6R)-6-Hydroxybuspirone hydrochloride synthesis?

- Methodological Answer : Implement in-process controls (IPC) such as:

- Reaction Quenching : Rapidly neutralize excess oxidant with ascorbic acid to prevent over-oxidation.

- Crystallization Optimization : Use antisolvent addition (e.g., water in acetone) under controlled cooling to isolate the product with >99.5% purity. Characterize impurities via LC-MS/MS and reference synthetic byproducts (e.g., 7-keto derivatives). Validate purge factors using spike-and-recovery studies .

Q. How can solubility data inform solvent selection for (6R)-6-Hydroxybuspirone hydrochloride crystallization?

- Methodological Answer : Regress NRTL-SAC parameters using experimental solubility data in 13 solvents (e.g., water, ethanol, acetonitrile). Classify solvents by hydrophobicity (e.g., log ) and hydrogen-bonding capacity. Prioritize solvents with low temperature-dependent solubility gradients (e.g., ethyl acetate) to maximize yield during cooling crystallization. Use molecular dynamics simulations to predict solvent-solute interactions and polymorph stability .

Data Contradiction & Validation

Q. How to resolve conflicting reports on the anxiolytic efficacy of (6R)-6-Hydroxybuspirone hydrochloride in preclinical models?

- Methodological Answer : Standardize animal models (e.g., fear-induced ultrasonic vocalization in rats) with controlled dosing regimens (e.g., 1–10 mg/kg i.p.). Account for enantiomeric purity: Verify that test compounds are free of (6S)-isomer contamination using chiral HPLC. Cross-reference pharmacokinetic data (AUC, ) to ensure brain penetration correlates with observed efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.